Bis(4,4-Diethoxybutyl)methylamine
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Overview
Description
Bis(4,4-Diethoxybutyl)methylamine is a chemical compound with the molecular formula C17H37NO4 and a molecular weight of 319.48. It is a reagent of research interest and is used in various scientific applications.
Chemical Reactions Analysis
Bis(4,4-Diethoxybutyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4,4-Diethoxybutyl)methylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(4,4-Diethoxybutyl)methylamine involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Bis(4,4-Diethoxybutyl)methylamine can be compared with similar compounds such as:
(4,4-Dimethoxy-butyl)-dimethyl-amine: This compound has a similar structure but different functional groups.
Other Building Blocks: Compounds like 6-(Dimethylamino)-2-naphthaldehyde and 4-chloro-6-methylimidazo[2,1-f][1,2,4]triazine.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of diethoxybutyl groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C17H37NO4 |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(4,4-diethoxybutyl)-4-ethoxy-5-methoxy-N-methylpentan-1-amine |
InChI |
InChI=1S/C17H37NO4/c1-6-20-16(15-19-5)11-9-13-18(4)14-10-12-17(21-7-2)22-8-3/h16-17H,6-15H2,1-5H3 |
InChI Key |
WRWAHEUDBIZVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCN(C)CCCC(OCC)OCC)COC |
Origin of Product |
United States |
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